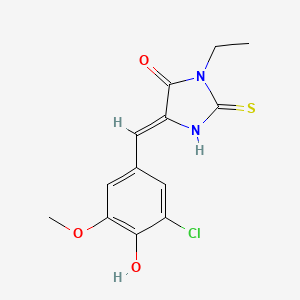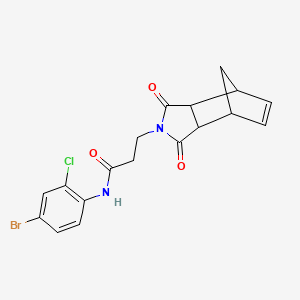![molecular formula C24H20N2O5 B4007832 N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4007832.png)
N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Descripción general
Descripción
N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C24H20N2O5 and its molecular weight is 416.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.13722174 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibitors
The design and biological evaluation of histone deacetylase (HDAC) inhibitors, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), illustrate the application of complex organic compounds in cancer therapy. MGCD0103 selectively inhibits HDACs 1-3 and 11, inducing cancer cell apoptosis and showing significant antitumor activity in vivo, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Anticonvulsant Activity
Research on compounds such as 4-amino-N-(2,6-dimethylphenyl)benzamide and its analogues demonstrates the exploration of benzamide derivatives for anticonvulsant activity. These studies provide insight into the structure-activity relationship critical for developing new therapeutic agents (Robertson et al., 1987).
Molecular Structure Analysis
The structural analysis of related compounds, such as N-(4-acetylphenyl)quinoline-3-carboxamide, using techniques like X-ray diffraction, DFT calculations, and spectral characterization, showcases the importance of molecular structure determination in understanding compound properties and interactions (Polo-Cuadrado et al., 2021).
Synthesis and Antimicrobial Activities
Studies on the synthesis of novel derivatives and their antimicrobial activities, like the preparation of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, indicate the ongoing research efforts to discover new antimicrobial agents. These efforts are crucial for addressing the challenge of antibiotic resistance and developing new therapeutic options (Patel & Shaikh, 2011).
Analytical Techniques for Drug Monitoring
The development of liquid chromatographic methods for determining drug concentrations in biological matrices represents an essential aspect of pharmacokinetic studies. Such methodologies are vital for understanding drug metabolism, distribution, and excretion, which are critical for drug development and therapeutic monitoring (Dockens et al., 1987).
Propiedades
IUPAC Name |
N-[4-[(4-acetylphenyl)carbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-15(27)16-6-10-18(11-7-16)25-23(28)17-8-12-19(13-9-17)26-24(29)22-14-30-20-4-2-3-5-21(20)31-22/h2-13,22H,14H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOBOEZLDGKDNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4007751.png)

![Ethyl 1-[2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperidine-4-carboxylate](/img/structure/B4007761.png)
![N-benzyl-2-nitro-5-[4-(phenoxyacetyl)-1-piperazinyl]aniline](/img/structure/B4007777.png)

![1-(benzylsulfonyl)-4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4007791.png)
![2-(2-methyl-1H-benzimidazole-4-carbonyl)-3,4,6,7,8,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-9-one](/img/structure/B4007794.png)
![N-(2-METHOXYPHENYL)-N-[(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE](/img/structure/B4007798.png)
![2-(4-Nitrophenyl)-2-oxoethyl 3-({3-[(2-methylphenyl)carbamoyl]phenyl}carbamoyl)propanoate](/img/structure/B4007805.png)



![6-methyl-2-(oxolan-2-ylmethyl)pyrrolo[3,4-b]quinoxaline-1,3-dione](/img/structure/B4007823.png)
![ethyl 1-{N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate](/img/structure/B4007842.png)
